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Compound of Interest

Compound Name: Acid Red 289

Cat. No.: B577069

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide to the potential use of Acid Red 289
as a fluorescent dye in flow cytometry, with a primary focus on its application as a viability dye.
The protocols outlined below are based on the known spectral properties of Acid Red 289 and
established methodologies for cell staining in flow cytometry.

Introduction to Acid Red 289

Acid Red 289, a water-soluble xanthene dye, is traditionally utilized in the textile industry and
for biological staining of specimens for microscopy.[1] Its fluorescent properties, characterized
by a maximum absorption between 525-529 nm and an emission spectrum in the 500-700 nm
range upon UV excitation, suggest its utility as a red fluorescent probe in flow cytometry.[1] As
an acid dye, it is likely membrane-impermeant, making it a strong candidate for distinguishing
viable from non-viable cells.

Principle of Viability Staining

In a healthy, viable cell, the plasma membrane is intact and acts as a selective barrier.
Membrane-impermeant dyes like Acid Red 289 are excluded from the cytoplasm. However, in
dead or dying cells, membrane integrity is compromised, allowing the dye to enter and stain
intracellular components, resulting in a significant increase in fluorescence. This differential
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staining allows for the clear identification and exclusion of dead cells from analysis, which is
critical for accurate immunophenotyping and functional assays.[2][3][4]

Data Presentation

Table 1: Properties of Acid Red 289 for Flow Cytometry

Property Value Reference
Synonyms C.l. Acid Red 289, C.I. 45110 [5][6]
Molecular Formula C3s5H20N2Na0O7S:2 [51[6]
Molecular Weight 676.74 g/mol [5]1[6]
Maximum Absorption (Amax) 525-529 nm [1]
o 500-700 nm (with 254 nm
Fluorescence Emission o [1]
excitation)
Solubility Water [1]
Proposed Application Viability Dye (stains dead cells) Inferred from properties
Recommended Laser Blue (488 nm), Yellow-Green
o Inferred from Amax
Excitation (561 nm)
o ) >600 nm long-pass or 610/20 o
Recommended Emission Filter Inferred from emission
band-pass

Experimental Protocols
Protocol 1: Preparation of Acid Red 289 Staining
Solution

o Reagent Preparation: Prepare a stock solution of Acid Red 289 at 1 mg/mL in sterile,
nuclease-free water.

o Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage,
aliquot and freeze at -20°C.
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Working Solution: On the day of the experiment, prepare a working solution by diluting the
stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) without calcium
and magnesium. The optimal concentration should be determined empirically, but a starting
range of 1-10 pg/mL is recommended.

Protocol 2: Viability Staining of Suspension Cells for
Flow Cytometry

Cell Preparation: Harvest cells and wash them once with cold PBS.

Cell Counting and Resuspension: Count the cells and resuspend the cell pellet in cold Flow
Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin) at a concentration of
1 x 106 cells/mL.

Staining: Add the Acid Red 289 working solution to the cell suspension. The final
concentration should be optimized, starting with a titration from 1 pg/mL.

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

Washing (Optional): While not always necessary for viability dyes, a wash step with 2 mL of
Flow Cytometry Staining Buffer can be performed to reduce background fluorescence.
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining
Buffer for analysis.

Data Acquisition: Analyze the samples on a flow cytometer equipped with a blue or yellow-
green laser for excitation. Collect the fluorescence emission in the red channel (e.g., using a
610/20 nm bandpass filter or a >600 nm longpass filter).

Protocol 3: Co-staining with Surface Markers

Surface Staining: Perform staining for cell surface markers using fluorochrome-conjugated
antibodies according to the manufacturer's protocol. This typically involves incubating the
cells with the antibody cocktail for 20-30 minutes on ice.
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e Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound
antibodies.

 Viability Staining: After the final wash, resuspend the cells in Flow Cytometry Staining Buffer
and add the Acid Red 289 working solution.

 Incubation: Incubate as described in Protocol 2, step 4.

Data Acquisition: Proceed with flow cytometric analysis without a further wash step.

Mandatory Visualization
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Caption: Principle of viability staining with a membrane-impermeant dye.
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Caption: Experimental workflow for viability staining with Acid Red 289.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b577069?utm_src=pdf-body-img
https://www.benchchem.com/product/b577069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Troubleshooting

o Weak Signal in Dead Cells: Increase the concentration of Acid Red 289 or extend the
incubation time.

e High Background Staining in Live Cells: Decrease the concentration of Acid Red 289 or
include a wash step after incubation. Ensure that the cell preparation is not causing undue
stress or membrane damage to the live cells.

o Spectral Overlap: When combining Acid Red 289 with other fluorochromes, perform single-
stain controls to set up proper compensation. Given its broad emission, careful panel design
is essential.

Conclusion

Acid Red 289 presents a promising, cost-effective option as a red fluorescent viability dye for
flow cytometry. Its spectral properties are compatible with common laser lines available on
many cytometers. The protocols provided here offer a starting point for researchers to
incorporate this dye into their experimental workflows. As with any new reagent, optimization of
staining conditions for the specific cell type and application is recommended for achieving the
best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Acid Red 289 in Flow
Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577069#use-of-acid-red-289-in-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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